Cas no 2092051-12-0 ((1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol structure](https://www.kuujia.com/scimg/cas/2092051-12-0x500.png)
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- AKOS026725689
- F2198-7972
- 2092051-12-0
- (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
- (1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol
- 1H-Imidazo[1,2-b]pyrazole-7-methanol, 1-ethyl-
-
- Inchi: 1S/C8H11N3O/c1-2-10-3-4-11-8(10)7(6-12)5-9-11/h3-5,12H,2,6H2,1H3
- InChI Key: KIHUZJRHMOINRK-UHFFFAOYSA-N
- SMILES: OCC1C=NN2C=CN(CC)C2=1
Computed Properties
- Exact Mass: 165.090211983g/mol
- Monoisotopic Mass: 165.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- pka: 14.38±0.10(Predicted)
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7972-2.5g |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-7972-1g |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-7972-5g |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | E152971-1g |
(1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F2198-7972-0.25g |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | E152971-100mg |
(1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F2198-7972-10g |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | E152971-500mg |
(1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F2198-7972-0.5g |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol |
2092051-12-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 |
(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Related Literature
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Recent Advances in the Study of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS: 2092051-12-0)
The compound (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS: 2092051-12-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its unique imidazo[1,2-b]pyrazole core, has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and therapeutic potential. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in the scientific literature.
Recent studies have highlighted the role of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol as a versatile scaffold for the design of novel bioactive molecules. Its structural features, including the presence of both imidazole and pyrazole rings, make it an attractive candidate for modulating various biological targets. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory pathways, with preliminary data suggesting promising anti-inflammatory activity. Additionally, its ability to interact with specific protein targets has been investigated using computational docking studies, revealing high binding affinity in certain cases.
The synthesis of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has been optimized in recent work, with several research groups reporting improved yields and purity through innovative catalytic methods. For instance, a 2023 study demonstrated the efficacy of palladium-catalyzed cross-coupling reactions in constructing the imidazo[1,2-b]pyrazole framework, significantly reducing the number of synthetic steps compared to traditional approaches. These advancements in synthetic methodology have facilitated the production of derivatives for structure-activity relationship (SAR) studies, enabling researchers to fine-tune the compound's pharmacological profile.
In terms of biological evaluation, recent in vitro studies have shown that (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits selective activity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. Mechanistic studies suggest that the compound may interfere with cell cycle progression and induce apoptosis in malignant cells. However, researchers caution that further optimization is needed to improve its pharmacokinetic properties, as initial ADME (absorption, distribution, metabolism, and excretion) studies indicate limited oral bioavailability in its current form.
The safety profile of (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has been preliminarily assessed through acute toxicity studies in animal models. While the compound showed acceptable tolerability at therapeutic doses, some studies reported dose-dependent hepatotoxicity, highlighting the need for structural modifications to enhance its safety margin. These findings have spurred interest in developing prodrug strategies or formulation approaches to mitigate potential adverse effects while maintaining therapeutic efficacy.
Looking forward, researchers anticipate that (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol and its derivatives may find applications beyond their current investigative uses. Some groups are exploring its potential as a fluorescent probe for biological imaging, leveraging the inherent photophysical properties of the imidazo[1,2-b]pyrazole core. Others are investigating its utility as a building block for materials science applications, particularly in the development of organic electronic materials. These diverse applications underscore the compound's versatility and the importance of continued research in this area.
In conclusion, (1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS: 2092051-12-0) represents a promising chemical entity with multiple potential applications in medicinal chemistry and beyond. While significant progress has been made in understanding its properties and optimizing its synthesis, further research is needed to fully realize its therapeutic potential. The coming years will likely see increased activity in this research area, particularly in the development of optimized derivatives with improved pharmacological profiles. This compound serves as an excellent example of how fundamental chemical research can lead to discoveries with broad implications across multiple scientific disciplines.
2092051-12-0 ((1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol) Related Products
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)



